trans-2-(Azetidin-1-yl)cyclobutan-1-ol
Description
“trans-2-(Azetidin-1-yl)cyclobutan-1-ol” is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered cyclic amines . This compound is related to 2-(azetidin-1-yl)propan-1-ol . It is a colourless liquid and is stored at room temperature .
Synthesis Analysis
The synthesis of azetidines has been a topic of research in organic chemistry . A method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .Molecular Structure Analysis
Azetidines are four-membered cyclic amines . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The 2-azetidinone (commonly known as β-lactam) ring system is the basic structural feature of a number of broad spectrum β-lactam antibiotics .Chemical Reactions Analysis
The chemical reactions of azetidines have been studied extensively . They are known to participate in a variety of reactions, including Henry, Suzuki, Sonogashira and Michael additions . They are also excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“trans-2-(Azetidin-1-yl)cyclobutan-1-ol” is a colourless liquid . It is stored at room temperature . The compound has a molecular weight of 115.18 .properties
IUPAC Name |
(1R,2R)-2-(azetidin-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDLVZERKSWDM-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Azetidin-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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